molecular formula C26H24N4S B11211855 2,3-dimethyl-5-(5-phenethylsulfanyl-4-phenyl-1,2,4-triazol-3-yl)-1H-indole CAS No. 6767-30-2

2,3-dimethyl-5-(5-phenethylsulfanyl-4-phenyl-1,2,4-triazol-3-yl)-1H-indole

Cat. No.: B11211855
CAS No.: 6767-30-2
M. Wt: 424.6 g/mol
InChI Key: PAKGVZWBNSNCMS-UHFFFAOYSA-N
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Description

2,3-dimethyl-5-(5-phenethylsulfanyl-4-phenyl-1,2,4-triazol-3-yl)-1H-indole is a complex organic compound that belongs to the class of indole derivatives. This compound is characterized by the presence of an indole core substituted with various functional groups, including a triazole ring and phenethylsulfanyl moiety. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-dimethyl-5-(5-phenethylsulfanyl-4-phenyl-1,2,4-triazol-3-yl)-1H-indole typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Indole Core: The indole core can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions.

    Introduction of Methyl Groups: The 2,3-dimethyl substitution on the indole core can be achieved through alkylation reactions using methyl iodide and a strong base such as sodium hydride.

    Formation of the Triazole Ring: The triazole ring can be synthesized through the Huisgen cycloaddition reaction, which involves the reaction of an azide with an alkyne under copper-catalyzed conditions.

    Attachment of the Phenethylsulfanyl Group: The phenethylsulfanyl group can be introduced through a nucleophilic substitution reaction, where a phenethylthiol reacts with a suitable leaving group on the triazole ring.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the phenethylsulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the triazole ring, potentially leading to the formation of dihydrotriazole derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenethylsulfanyl group, where the sulfur atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as thiols, amines, or halides can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrotriazole derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2,3-dimethyl-5-(5-phenethylsulfanyl-4-phenyl-1,2,4-triazol-3-yl)-1H-indole has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities.

    Materials Science: The unique structural features of the compound make it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Research: The compound can be used as a tool to study various biological processes, including enzyme inhibition and receptor binding.

    Industrial Applications: The compound may find applications in the development of new catalysts or as a precursor for the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 2,3-dimethyl-5-(5-phenethylsulfanyl-4-phenyl-1,2,4-triazol-3-yl)-1H-indole depends on its specific application:

    Pharmacological Effects: The compound may exert its effects by interacting with specific molecular targets, such as enzymes or receptors, leading to inhibition or activation of specific pathways.

    Biological Pathways: The compound may modulate various biological pathways, including signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    2,3-dimethyl-5-(4-phenyl-1,2,4-triazol-3-yl)-1H-indole: Lacks the phenethylsulfanyl group, which may result in different pharmacological properties.

    2,3-dimethyl-5-(5-methylsulfanyl-4-phenyl-1,2,4-triazol-3-yl)-1H-indole: Contains a methylsulfanyl group instead of a phenethylsulfanyl group, which may affect its reactivity and biological activity.

Uniqueness

The presence of the phenethylsulfanyl group in 2,3-dimethyl-5-(5-phenethylsulfanyl-4-phenyl-1,2,4-triazol-3-yl)-1H-indole imparts unique properties to the compound, including potential interactions with specific molecular targets and distinct reactivity patterns. This makes the compound a valuable subject of study in various scientific fields.

Properties

CAS No.

6767-30-2

Molecular Formula

C26H24N4S

Molecular Weight

424.6 g/mol

IUPAC Name

2,3-dimethyl-5-[4-phenyl-5-(2-phenylethylsulfanyl)-1,2,4-triazol-3-yl]-1H-indole

InChI

InChI=1S/C26H24N4S/c1-18-19(2)27-24-14-13-21(17-23(18)24)25-28-29-26(30(25)22-11-7-4-8-12-22)31-16-15-20-9-5-3-6-10-20/h3-14,17,27H,15-16H2,1-2H3

InChI Key

PAKGVZWBNSNCMS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(NC2=C1C=C(C=C2)C3=NN=C(N3C4=CC=CC=C4)SCCC5=CC=CC=C5)C

Origin of Product

United States

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